Sepantronium bromide

Catalog No.
S548208
CAS No.
781661-94-7
M.F
C20H19BrN4O3
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sepantronium bromide

CAS Number

781661-94-7

Product Name

Sepantronium bromide

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide

Molecular Formula

C20H19BrN4O3

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1

InChI Key

QBIYUDDJPRGKNJ-UHFFFAOYSA-M

SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho(2,3-d)imidazolium, 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho(2,3-d)imidazolium bromide, sepantronium bromide, YM 155, YM-155, YM155 cpd

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-]

Description

The exact mass of the compound Sepantronium bromide is 442.06405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of organic bromide salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Survivin

Survivin is a protein that plays a crucial role in cell division and survival. It is overexpressed in many types of cancer and is associated with poorer prognosis [1]. Sepantronium bromide works by binding to survivin, preventing it from performing its functions. This can lead to the death of cancer cells through a process called apoptosis [1].

[1] Force-induced apoptosis mediated by the survivin inhibitor YM155 (sepantronium bromide) ()

Applications in Cancer Research

Sepantronium bromide has been studied in pre-clinical models of various cancers, including lymphoma, lung cancer, and prostate cancer [2, 3, 4]. These studies have shown promising results, with sepantronium bromide demonstrating anti-tumor effects either alone or in combination with other therapies.

[2] Here, we evaluated the antitumor effects of a combination treatment involving sepantronium bromide (YM155), a small-molecule suppressor of survivin, in ()

[3] The purpose of this analysis was to investigate the sepantronium bromide (YM155), a small-molecule suppressor of survivin, in ()

[4] Issues in Cancer Drugs and Therapies: 2013 Edition ()

Sepantronium bromide, also known as YM155, is a small molecule compound with the chemical formula C20H19N4O3C_{20}H_{19}N_{4}O_{3} and a molecular weight of approximately 363.396 g/mol. It is classified as an investigational drug primarily due to its role as a survivin inhibitor, targeting the anti-apoptotic protein survivin, which is often overexpressed in various cancers. The compound was initially developed for cancer therapy and has shown potential in promoting apoptosis in tumor cells through the downregulation of survivin expression .

That contribute to its biological activity:

  • Survivin Inhibition: The primary mechanism involves the selective inhibition of survivin protein expression in cancer cells, leading to increased apoptotic activity .
  • Oxidative Stress Induction: The compound has been shown to induce oxidative stress, which can result in DNA damage and apoptosis through pathways involving caspases, specifically caspase-3 and caspase-9 .
  • Redox Activation: Sepantronium bromide exhibits oxygen-independent redox-activated oxidative DNA damage, which further contributes to its anticancer properties .

The biological activity of sepantronium bromide is characterized by its ability to induce apoptosis in cancer cells. Research indicates that:

  • Apoptosis Mechanism: It promotes apoptosis by inducing oxidative stress and disrupting mitochondrial membrane potential, which is crucial for cell survival .
  • Cell Line Studies: Chronic exposure to sepantronium bromide has been demonstrated to downregulate survivin expression while triggering cellular adaptations typical of persistent DNA damage in breast cancer cells .
  • Behavioral Effects: In animal models, co-administration with other agents has shown worsened behavioral deficits due to enhanced apoptotic signaling in oligodendrocytes, indicating its profound effects on cellular health .

The synthesis of sepantronium bromide involves several steps typical of organic chemistry processes:

  • Starting Materials: The synthesis begins with appropriate starting materials that contain the imidazolium and quinone structures.
  • Reactions: Key reactions include alkylation and cyclization processes that lead to the formation of the naphthoimidazolium core structure.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity.

Details on specific synthetic routes may vary based on research studies but generally follow established organic synthesis protocols.

Sepantronium bromide has several notable applications:

  • Cancer Therapy: Primarily investigated for its use in treating various cancers due to its ability to induce apoptosis selectively in tumor cells .
  • Research Tool: Used as a tool compound in studies investigating the role of survivin in cancer biology and therapeutic resistance.
  • Potential Neuroprotective Agent: Emerging research suggests potential applications in neuroprotection, particularly related to oligodendrocyte health and diseases like multiple sclerosis .

Interaction studies involving sepantronium bromide have revealed important insights:

  • Drug Resistance Mechanisms: Studies have characterized resistant cell lines that adapt to chronic treatment with sepantronium bromide, highlighting mechanisms such as downregulation of apoptotic pathways and adaptive responses to persistent DNA damage .
  • Synergistic Effects: Co-administration with other compounds has been explored, revealing synergistic effects that enhance apoptotic signaling and therapeutic efficacy against certain cancer types .

Several compounds share structural or functional similarities with sepantronium bromide. Here is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
ABT-737Inhibits Bcl-2 family proteinsPotent against various lymphomas
GDC-0152Inhibits inhibitor of apoptosis proteinsTargets multiple cancer types
SunitinibTyrosine kinase inhibitorBroad-spectrum anti-cancer activity
NavitoclaxBcl-xL/Bcl-2 inhibitorEffective in hematological malignancies

While these compounds target apoptosis-related pathways, sepantronium bromide is unique due to its specific action on survivin and its demonstrated ability to induce oxidative stress selectively within tumor cells. This specificity may provide advantages in certain therapeutic contexts where survivin plays a pivotal role in cancer cell survival.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Exact Mass

442.06405 g/mol

Monoisotopic Mass

442.06405 g/mol

Heavy Atom Count

28

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7H5Q4J1CM5

Pharmacology

Sepantronium Bromide is a small-molecule proapoptotic agent with potential antineoplastic activity. Sepantronium bromide selectively inhibits survivin expression in tumor cells, resulting in inhibition of survivin antiapoptotic activity (via the extrinsic or intrinsic apoptotic pathways) and tumor cell apoptosis. Survivin, a member of the inhibitor of apoptosis (IAP) gene family, is expressed during embryonal development and is absent in most normal, terminally differentiated tissues; upregulated in a variety of human cancers, its expression in tumors is associated with a more aggressive phenotype, shorter survival times, and a decreased response to chemotherapy.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Apoptosis
BIRC5 [HSA:332] [KO:K08731]

Other CAS

781661-94-7

Wikipedia

Sepantronium bromide

Dates

Modify: 2023-08-15
1: Hong M, Ren MQ, Silva J, Paul A, Wilson WD, Schroeder C, Weinberger P, Janik J, Hao Z. YM155 inhibits topoisomerase function. Anticancer Drugs. 2016 Oct 13. PubMed PMID: 27754993.
2: Voges Y, Michaelis M, Rothweiler F, Schaller T, Schneider C, Politt K, Mernberger M, Nist A, Stiewe T, Wass MN, Rödel F, Cinatl J. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance. Cell Death Dis. 2016 Oct 13;7(10):e2410. doi: 10.1038/cddis.2016.257. PubMed PMID: 27735941.
3: Zhang S, Wang X, Gu Z, Wang L. Small Molecule Survivin Inhibitor YM155 Displays Potent Activity Against Human Osteosarcoma Cells. Cancer Invest. 2016 Sep 13;34(8):401-7. doi: 10.1080/07357907.2016.1212205. Epub 2016 Aug 25. PubMed PMID: 27559851.
4: Woo SM, Min KJ, Seo BR, Kwon TK. YM155 sensitizes TRAIL-induced apoptosis through cathepsin S-dependent down-regulation of Mcl-1 and NF-κB-mediated down-regulation of c-FLIP expression in human renal carcinoma Caki cells. Oncotarget. 2016 Aug 9. doi: 10.18632/oncotarget.11137. [Epub ahead of print] PubMed PMID: 27528031.
5: Zhang W, Liu Y, Li YF, Yue Y, Yang X, Peng L. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells. Cell Physiol Biochem. 2016;38(6):2426-37. doi: 10.1159/000445594. Epub 2016 Jun 13. PubMed PMID: 27287458.
6: Gyurászová K, Mikeš J, Halaburková A, Jendželovský R, Fedoročko P. YM155, a small molecule inhibitor of survivin expression, sensitizes cancer cells to hypericin-mediated photodynamic therapy. Photochem Photobiol Sci. 2016 Jun 8;15(6):812-21. doi: 10.1039/c5pp00438a. Epub 2016 May 31. PubMed PMID: 27241169.
7: Zhang J, Xu R, Tao X, Dong Y, Lv X, Sun A, Wei D. TAT-IL-24-KDEL-induced apoptosis is inhibited by survivin but restored by the small molecular survivin inhibitor, YM155, in cancer cells. Oncotarget. 2016 Jun 14;7(24):37030-37042. doi: 10.18632/oncotarget.9458. PubMed PMID: 27203744.
8: de Haart SJ, Holthof L, Noort WA, Minnema MC, Emmelot ME, Aarts-Riemens T, Doshi P, Sasser K, Yuan H, de Bruijn J, Martens AC, van de Donk NW, Lokhorst HM, Groen RW, Mutis T. Sepantronium bromide (YM155) improves daratumumab-mediated cellular lysis of multiple myeloma cells by abrogation of bone marrow stromal cell-induced resistance. Haematologica. 2016 Aug;101(8):e339-42. doi: 10.3324/haematol.2015.139667. Epub 2016 May 5. PubMed PMID: 27151995; PubMed Central PMCID: PMC4967585.
9: Ueno T, Uehara S, Nakahata K, Okuyama H. Survivin selective inhibitor YM155 promotes cisplatin induced apoptosis in embryonal rhabdomyosarcoma. Int J Oncol. 2016 May;48(5):1847-54. doi: 10.3892/ijo.2016.3438. Epub 2016 Mar 10. PubMed PMID: 26983495.
10: Zhang S, Liu B, Fan Z, Wang D, Liu Y, Li J, Wang N, Liu Y, Zhang B. Targeted inhibition of survivin with YM155 promotes apoptosis of hypoxic human pulmonary arterial smooth muscle cells via the upregulation of voltage-dependent K⁺ channels. Mol Med Rep. 2016 Apr;13(4):3415-22. doi: 10.3892/mmr.2016.4977. Epub 2016 Mar 4. PubMed PMID: 26957114; PubMed Central PMCID: PMC4805101.
11: Ho SH, Ali A, Chin TM, Go ML. Dioxonaphthoimidazoliums AB1 and YM155 disrupt phosphorylation of p50 in the NF-κB pathway. Oncotarget. 2016 Mar 8;7(10):11625-36. doi: 10.18632/oncotarget.7299. PubMed PMID: 26872379; PubMed Central PMCID: PMC4905498.
12: Papadopoulos KP, Lopez-Jimenez J, Smith SE, Steinberg J, Keating A, Sasse C, Jie F, Thyss A. A multicenter phase II study of sepantronium bromide (YM155) plus rituximab in patients with relapsed aggressive B-cell Non-Hodgkin lymphoma. Leuk Lymphoma. 2016 Aug;57(8):1848-55. doi: 10.3109/10428194.2015.1113275. Epub 2016 Feb 9. PubMed PMID: 26857688.
13: Li WL, Lee MR, Cho MY. The small molecule survivin inhibitor YM155 may be an effective treatment modality for colon cancer through increasing apoptosis. Biochem Biophys Res Commun. 2016 Mar 4;471(2):309-14. doi: 10.1016/j.bbrc.2016.02.009. Epub 2016 Feb 15. PubMed PMID: 26855135.
14: Cheng XJ, Lin JC, Ding YF, Zhu L, Ye J, Tu SP. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues. Oncotarget. 2016 Feb 9;7(6):7096-109. doi: 10.18632/oncotarget.6898. PubMed PMID: 26771139; PubMed Central PMCID: PMC4872771.
15: Zhang Z, Zhang Y, Lv J, Wang J. The survivin suppressant YM155 reverses doxorubicin resistance in osteosarcoma. Int J Clin Exp Med. 2015 Oct 15;8(10):18032-40. eCollection 2015. PubMed PMID: 26770398; PubMed Central PMCID: PMC4694298.
16: Zhang C, Cao X, Gei Y, Wang Y, Liu G, Cheng G, Liu Q. Silencing of survivin by YM155 induces apoptosis and growth arrest in hepatocellular carcinoma cells. Oncol Lett. 2015 Sep;10(3):1627-1631. Epub 2015 Jul 2. PubMed PMID: 26622722; PubMed Central PMCID: PMC4533751.
17: Sasaki R, Ito S, Asahi M, Ishida Y. YM155 suppresses cell proliferation and induces cell death in human adult T-cell leukemia/lymphoma cells. Leuk Res. 2015 Dec;39(12):1473-9. doi: 10.1016/j.leukres.2015.10.012. Epub 2015 Oct 27. PubMed PMID: 26547260.
18: Ho SH, Sim MY, Yee WL, Yang T, Yuen SP, Go ML. Antiproliferative, DNA intercalation and redox cycling activities of dioxonaphtho[2,3-d]imidazolium analogs of YM155: A structure-activity relationship study. Eur J Med Chem. 2015 Nov 2;104:42-56. doi: 10.1016/j.ejmech.2015.09.026. Epub 2015 Sep 25. PubMed PMID: 26433618.
19: Hu S, Fu S, Xu X, Chen L, Xu J, Li B, Qu Y, Yu H, Lu S, Li W. The mechanism of radiosensitization by YM155, a novel small molecule inhibitor of survivin expression, is associated with DNA damage repair. Cell Physiol Biochem. 2015;37(3):1219-30. doi: 10.1159/000430245. Epub 2015 Sep 30. PubMed PMID: 26418254.
20: Minoda M, Kawamoto T, Ueha T, Kamata E, Morishita M, Harada R, Toda M, Onishi Y, Hara H, Kurosaka M, Akisue T. Antitumor effect of YM155, a novel small-molecule survivin suppressant, via mitochondrial apoptosis in human MFH/UPS. Int J Oncol. 2015 Sep;47(3):891-9. doi: 10.3892/ijo.2015.3077. Epub 2015 Jul 9. PubMed PMID: 26166250; PubMed Central PMCID: PMC4532197.

Explore Compound Types